2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde
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Overview
Description
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a sulfanyl group attached to a 3-methylbut-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde typically involves the reaction of 2-mercaptobenzaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzaldehyde attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid.
Reduction: 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
- 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzyl alcohol
- 3-Methylbut-2-en-1-yl pivalate
Uniqueness
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde is unique due to the presence of both an aldehyde group and a sulfanyl group attached to a 3-methylbut-2-en-1-yl chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALSRQEAPZLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=CC=CC=C1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510108 |
Source
|
Record name | 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83476-95-3 |
Source
|
Record name | 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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